Product packaging for Benzimidazo[2,1-a]phthalazin-10-amine(Cat. No.:)

Benzimidazo[2,1-a]phthalazin-10-amine

Cat. No.: B11479968
M. Wt: 234.26 g/mol
InChI Key: QGSUPDVDIRBVKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzimidazo[2,1-a]phthalazin-10-amine is a sophisticated heterocyclic compound designed for advanced pharmacological research, particularly in the field of oncology. Its molecular architecture strategically incorporates a benzimidazole moiety fused to a phthalazine ring system, a combination known to confer significant biological activity. The benzimidazole component is a well-established pharmacophore in medicinal chemistry, noted for its ability to interact with various enzymatic targets and is a key structural feature in several therapeutic agents . The phthalazine core is similarly recognized as a privileged structure, with numerous derivatives demonstrating potent inhibition of critical enzymes involved in disease progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2) and poly(ADP-ribose) polymerase (PARP) . This fusion creates a molecule with substantial research value as a potential kinase inhibitor or a cytotoxic agent. Research on closely related structural analogues has shown that such compounds can exhibit potent cytotoxicity against human cancer cell lines, such as HCT-116 colorectal carcinoma cells, by inducing apoptosis and arresting the cell cycle . Furthermore, the presence of the amine functional group at the 10-position provides a versatile handle for further synthetic modification, allowing researchers to develop structure-activity relationships or create targeted probes. This compound is intended for use in biochemical and cellular assays to investigate novel mechanisms of action and for the development of new therapeutic candidates. It is supplied For Research Use Only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N4 B11479968 Benzimidazo[2,1-a]phthalazin-10-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10N4

Molecular Weight

234.26 g/mol

IUPAC Name

benzimidazolo[2,1-a]phthalazin-10-amine

InChI

InChI=1S/C14H10N4/c15-10-5-6-13-12(7-10)17-14-11-4-2-1-3-9(11)8-16-18(13)14/h1-8H,15H2

InChI Key

QGSUPDVDIRBVKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN3C2=NC4=C3C=CC(=C4)N

Origin of Product

United States

Synthetic Strategies and Methodologies for Benzimidazo 2,1 a Phthalazin 10 Amine Derivatives

Conventional Multi-Step Organic Synthesis Approaches

Traditional synthetic routes to benzimidazo[2,1-a]phthalazin-10-amine derivatives often involve a sequential construction of the heterocyclic system. These multi-step approaches provide a reliable means of accessing these complex molecules, allowing for the careful and controlled introduction of desired substituents.

Core Scaffold Formation via Condensation Reactions

The cornerstone of many synthetic routes to the benzimidazo[2,1-a]phthalazine core is the strategic use of condensation reactions. These reactions typically involve the formation of the phthalazine (B143731) and benzimidazole (B57391) rings in a stepwise manner. A common approach begins with the synthesis of a substituted phthalazinone precursor. For instance, the reaction of an o-aroylbenzoic acid derivative with hydrazine (B178648) hydrate can yield a 4-substituted-1(2H)-phthalazinone.

Another key condensation step involves the reaction of a suitably functionalized phthalazine with an o-phenylenediamine (B120857) derivative. For example, a 1-chlorophthalazine derivative can be reacted with an o-phenylenediamine to construct the fused benzimidazole ring. The intramolecular cyclization of the resulting intermediate leads to the formation of the tetracyclic benzimidazo[2,1-a]phthalazine scaffold.

The following table summarizes representative condensation reactions for the formation of related phthalazine precursors:

Starting MaterialsReagents and ConditionsProductReference
o-Aroylbenzoic acid derivative, Hydroxylamine hydrochloridePyridine (B92270)Benzoxazinone derivative ekb.eg
Benzoxazinone derivative, Hydrazine monohydrate-4-Substituted-1(2H)-phthalazinone ekb.eg
1-Chloro-4-(2,4,6-trimethylphenyl)phthalazine, Acetic acid hydrazideEthanol, heat6-(2,4,6-Trimethylphenyl)-3-methyl- tubitak.gov.trfayoum.edu.egekb.egtriazolo[3,4-a]phthalazine tubitak.gov.tr
1-Chloro-4-(4`-methoxyphenyl)phthalazine, 1,2-Phenylene diamineDMF1-(2-Aminophenylamino)-4-(4'-methoxyphenyl)phthalazine ekb.eg

Strategic Functional Group Interconversions

Once the core benzimidazo[2,1-a]phthalazine scaffold is in place, functional group interconversions are employed to introduce the desired amine group at the 10-position and to modify other substituents. A common strategy involves the reduction of a nitro group, which can be introduced on the phthalazine or benzimidazole precursor, to an amine.

Alternatively, a halogenated precursor, such as a 10-chloro-benzimidazo[2,1-a]phthalazine, can undergo nucleophilic aromatic substitution with ammonia or an appropriate amine to yield the target 10-amine derivative. The reactivity of the halogen is crucial for the success of this transformation and can be influenced by the electronic nature of the heterocyclic system.

Catalytic and Green Chemistry Synthetic Protocols

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. Catalytic and green chemistry approaches offer advantages such as reduced reaction times, lower energy consumption, and the use of less hazardous reagents.

Transition Metal-Catalyzed Coupling Reactions for C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions, particularly those involving palladium, have become powerful tools for the formation of carbon-nitrogen (C-N) bonds in heterocyclic synthesis. While specific applications to this compound are still emerging, related strategies provide a blueprint for potential synthetic routes. For instance, a palladium-catalyzed Buchwald-Hartwig amination could be envisioned for the coupling of a halogenated benzimidazo[2,1-a]phthalazine precursor with an amine. This approach would offer a versatile and efficient method for introducing the 10-amine functionality with a high degree of control.

Metal-Free Synthetic Transformations

The development of metal-free synthetic methods is a key goal in green chemistry, as it avoids the use of often toxic and expensive heavy metals. For the synthesis of this compound derivatives, metal-free approaches could involve intramolecular cyclization reactions promoted by strong acids or bases. Additionally, oxidative C-H amination reactions, where a C-H bond is directly converted to a C-N bond, represent a promising, though challenging, metal-free strategy for the introduction of the amine group.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. The synthesis of benzimidazole and phthalazine derivatives has been shown to be amenable to microwave-assisted conditions. For example, the condensation of o-phenylenediamines with carboxylic acids or aldehydes to form benzimidazoles can be significantly enhanced by microwave heating. This suggests that the key condensation steps in the synthesis of the benzimidazo[2,1-a]phthalazine core could be expedited using this technology, leading to more efficient and environmentally friendly synthetic protocols.

The following table provides examples of microwave-assisted synthesis of related heterocyclic systems:

Starting MaterialsReagents and ConditionsProductReference
1,2-Diaminobenzene, Ethyl acetoacetateSolid mineral supports, Microwave irradiation2-Methyl-1H-benzimidazole derivative
N-(Carbotrifluoromethyl)-ortho-arylenediaminesMontmorillonite K10, Microwave irradiation2-Trifluoromethylbenzimidazole
1,2-Diaminobenzene, Arylcarboxylic acidZeolite, Microwave irradiation2-Aryl-1H-benzimidazole

Chemical Reactivity and Transformation Studies of Benzimidazo 2,1 a Phthalazin 10 Amine

Mechanisms of Electrophilic and Nucleophilic Substitution Reactions

The Benzimidazo[2,1-a]phthalazine ring system, possessing both electron-donating and electron-withdrawing groups, can in principle undergo both electrophilic and nucleophilic substitution reactions. The specific position of these reactions is directed by the electronic nature of the constituent rings.

Electrophilic Substitution: While direct studies on the electrophilic substitution of Benzimidazo[2,1-a]phthalazin-10-amine are not extensively documented, the reactivity can be inferred from the behavior of related benzimidazole (B57391) and phthalazine (B143731) systems. The benzimidazole part of the molecule is generally more susceptible to electrophilic attack due to its electron-rich nature. The likely sites for electrophilic substitution would be the benzene (B151609) ring of the benzimidazole moiety.

Nucleophilic Substitution: Nucleophilic substitution reactions are more commonly observed in related chloro-substituted benzimidazo[2,1-a]phthalazine derivatives. For instance, derivatives such as 9-chloro-5-(4-chlorophenyl) researchgate.netbenzimidazo[2,1-a]phthalazine can undergo halogen substitution where the chlorine atoms are replaced by other nucleophiles. This suggests that if a suitable leaving group were present on the this compound core, it would likely undergo nucleophilic substitution. The phthalazine portion of the molecule, being more electron-deficient, is the more probable site for such reactions. For example, nucleophiles like amines or thiols, in the presence of a base, could potentially displace a leaving group on the phthalazine ring.

Reaction Type Potential Reagents Potential Products
Nucleophilic SubstitutionNucleophiles (e.g., amines, thiols) with a baseSubstituted Benzimidazo[2,1-a]phthalazine derivatives

Oxidation and Reduction Pathways

The redox behavior of the Benzimidazo[2,1-a]phthalazine system is a key aspect of its chemical reactivity.

Oxidation: The Benzimidazo[2,1-a]phthalazine core can be oxidized using strong oxidizing agents. For related derivatives, reagents such as potassium permanganate (B83412) or chromium trioxide in an acidic medium have been suggested to lead to the formation of oxidized products, potentially N-oxides.

Reduction: Reduction of the Benzimidazo[2,1-a]phthalazine system can be achieved with common reducing agents. For analogous compounds, sodium borohydride (B1222165) in methanol (B129727) or lithium aluminum hydride in ether are indicated as suitable reagents for such transformations. These reactions would likely target the reduction of the imine-like functionalities within the heterocyclic core.

Transformation Typical Reagents Expected Outcome
OxidationPotassium permanganate, Chromium trioxideFormation of oxidized derivatives (e.g., N-oxides)
ReductionSodium borohydride, Lithium aluminum hydrideReduction of the heterocyclic core

Investigating Condensation and Cyclization Processes

Condensation and cyclization reactions are fundamental to the synthesis of the Benzimidazo[2,1-a]phthalazine scaffold and its derivatives. The formation of the core structure often involves a multi-step synthesis. A common synthetic route involves the condensation of o-phenylenediamine (B120857) with a suitable carboxylic acid to form the benzimidazole core. This is followed by a reaction with a phthalic anhydride (B1165640) derivative to introduce the phthalazine moiety.

Further cyclization steps can lead to the final fused ring system. For instance, the synthesis of benzo researchgate.netimidazo[2,1-a]phthalazines can be achieved through the efficient cyclization of 2-nitro-substituted phenylhydrazines with 2-acylbenzoic acids in a mixture of concentrated sulfuric acid and ethanol. researchgate.net Another approach involves the intramolecular cyclization of 2-(aminoalkyl)-4-benzyl-2H-phthalazin-1-ones to yield dihydroimidazo[2,1-a]phthalazine derivatives. researchgate.net These examples highlight the importance of condensation and cyclization in building the complex architecture of this heterocyclic system.

Selective C-H Functionalization Strategies

Direct C-H functionalization is a powerful tool in modern organic synthesis for the derivatization of heterocyclic compounds. While specific C-H functionalization studies on this compound are not widely reported, strategies applied to related imidazo-fused heterocycles can provide insights. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been effectively used to introduce aryl and heteroaryl groups at specific positions of the imidazo[2,1-a]phthalazine (B13877486) scaffold. This is typically achieved by using a halogenated or triflated derivative of the parent heterocycle.

Furthermore, visible light-induced C-H functionalization has emerged as a promising strategy for the derivatization of related systems like imidazo[1,2-a]pyridines, suggesting that similar photochemical methods could potentially be developed for the selective functionalization of the Benzimidazo[2,1-a]phthalazine core. nih.gov

Detailed Analysis of Reaction Pathways and Intermediate Formation

The synthesis of the Benzimidazo[2,1-a]phthalazine ring system involves a sequence of reactions with distinct intermediates. A plausible synthetic pathway begins with the formation of a 2-substituted benzimidazole, for example, by reacting o-phenylenediamine with an appropriate aldehyde. This intermediate can then be reacted with a phthalic anhydride derivative to construct the phthalazinone portion of the molecule.

The final cyclization to form the fused tetracyclic system is a critical step. For instance, the reductive cyclization of a 2-(substituted-2-nitrophenyl)phthalazin-1(2H)-one intermediate is a key step in the synthesis of benzo researchgate.netimidazo[2,1-a]phthalazines. The reaction conditions, such as the choice of solvent and catalyst, can significantly influence the reaction pathway and the yield of the final product. For example, the reaction of isobenzofuran-1,3-dione with monohydrate hydrazine (B178648) can lead to different cyclization products depending on the reaction temperature, demonstrating the importance of kinetic versus thermodynamic control in the formation of related phthalazine structures. mdpi.com

Structure Activity Relationship Sar Investigations of Benzimidazo 2,1 a Phthalazin 10 Amine Derivatives

Systematic Elucidation of Substituent Effects on Biological Interactions

The biological profile of the benzimidazo[2,1-a]phthalazine scaffold is significantly influenced by the nature and position of various substituents. nih.gov SAR studies have systematically explored how modifications to this core structure impact interactions with biological targets, such as enzymes and receptors. nih.gov

Research on related benzimidazole (B57391) and phthalazine (B143731) derivatives indicates that substituent properties like electronic effects, hydrophobicity, and steric bulk are key determinants of activity. nih.govosf.io For instance, in many heterocyclic compounds, the introduction of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) at specific positions on the aromatic rings can drastically alter the molecule's electronic distribution, thereby affecting its binding affinity to target proteins. mdpi.comnih.gov

The position of these substituents is also critical. Studies on benzimidazoles have shown that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole ring system can greatly influence anti-inflammatory and antiproliferative activities. mdpi.comresearchgate.net For the benzimidazo[2,1-a]phthalazin-10-amine core, modifications on the benzimidazole part, the phthalazine part, and the exocyclic amine can be systematically varied to probe their effect on biological activity.

For example, a hypothetical SAR study might involve synthesizing analogs with different groups at the 10-amino position to determine if a primary amine is essential for activity or if secondary or tertiary amines, or even amides, could lead to improved potency or altered selectivity.

Position of SubstitutionType of SubstituentGeneral Effect on Biological Activity
Benzene (B151609) ring of BenzimidazoleElectron-withdrawing groups (e.g., -Cl, -NO₂)Often enhances activity by altering electronic properties.
Benzene ring of BenzimidazoleElectron-donating groups (e.g., -OCH₃, -CH₃)Can increase or decrease activity depending on the target.
Phthalazine MoietyBulky hydrophobic groupsMay enhance binding to hydrophobic pockets in target proteins.
10-Amine GroupAcylation (forming amides)Can modulate solubility and hydrogen bonding capabilities.

Pharmacophore Identification and Optimization for Targeted Biological Modulations

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For the benzimidazo[2,1-a]phthalazine class, the core scaffold itself represents a key pharmacophoric element, offering a rigid structure with a rich electronic profile. researchgate.net

The key pharmacophoric features likely include:

Hydrogen Bond Acceptors: The nitrogen atoms within the fused imidazole (B134444) and phthalazine rings. researchgate.net

Hydrogen Bond Donors: The amine group at the 10-position.

Aromatic Rings: The fused benzene rings which can participate in π-π stacking and hydrophobic interactions.

Optimization of these features is a primary goal of medicinal chemistry. For example, if a hydrogen bond with the 10-amine group is found to be critical for activity, modifications would focus on substituents that maintain or enhance this interaction while improving other properties like cell permeability. nih.gov Hybridization strategies, where the benzimidazo[2,1-a]phthalazine scaffold is combined with other known pharmacophores, can also be employed to develop molecules with dual modes of action or enhanced efficacy. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. springernature.comuniroma1.it This approach is invaluable for predicting the activity of novel derivatives, thereby prioritizing synthetic efforts. springernature.comresearchgate.net

The development of a robust QSAR model is a critical step in computational drug design. nih.govmdpi.com Multiple Linear Regression (MLR) is a common technique used to create a linear equation that correlates biological activity with various molecular descriptors. mdpi.com The goal is to find the best set of descriptors that can accurately predict the activity of compounds. mdpi.com

The general form of an MLR model is: Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where c represents coefficients and D represents the values of different molecular descriptors.

The statistical quality and predictive power of a QSAR model are assessed through rigorous validation. uniroma1.itresearchgate.net Key statistical parameters include:

r² (Coefficient of determination): Measures the goodness of fit for the training set.

q² or r²(CV) (Cross-validated r²): Assesses the internal predictive ability of the model, often determined by the leave-one-out (LOO) method. uniroma1.it

r² prediction: Evaluates the model's ability to predict the activity of an external test set of compounds not used in model development. mdpi.com

Non-linear regression models may also be developed if the relationship between structure and activity is not linear. researchgate.net

Artificial Neural Networks (ANNs) are powerful machine learning algorithms inspired by the structure of biological neural networks. researchgate.netresearchgate.net ANNs are particularly useful in QSAR for modeling complex, non-linear relationships between molecular descriptors and biological activity. springernature.comresearchgate.net An ANN consists of interconnected nodes (neurons) organized in layers: an input layer (for descriptors), one or more hidden layers, and an output layer (for predicted activity). researchgate.netresearchgate.net

The network is "trained" using a dataset of compounds with known activities. researchgate.net Through this training process, the ANN learns the intricate patterns connecting the input descriptors to the output activity. rsc.org Studies comparing QSAR and ANN models have sometimes found that ANN approaches can offer superior predictive power for biological activities. researchgate.net

The foundation of any QSAR model is the set of molecular descriptors used to numerically represent the chemical structure. nih.govnih.gov These descriptors quantify various aspects of a molecule's physicochemical properties. researchgate.net A wide array of descriptors can be calculated, categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include dipole moment, chemical potential, and polarizability. mdpi.com Atomic polarizability, for instance, can be crucial as it relates to the molecule's ability to form non-covalent interactions. mdpi.com

Lipophilicity Descriptors: Lipophilicity (log P) is a measure of a compound's hydrophobicity, which influences its ability to cross cell membranes.

Steric/Topological Descriptors: These relate to the size, shape, and connectivity of the molecule. Examples include molecular weight, van der Waals volume, and globularity. mdpi.commdpi.com

Thermodynamic Descriptors: These include properties like heat of formation and hydration energy.

The selection of the most relevant descriptors is a crucial step to avoid overfitting and to build a predictive model. nih.govresearchgate.net

Descriptor ClassExample DescriptorInformation Encoded
ElectronicAtomic PolarizabilityAbility of the electron cloud to be distorted, influencing non-covalent interactions. mdpi.com
LipophilicityLog PPartitioning between an oily and an aqueous phase; relates to membrane permeability.
StericVan der Waals VolumeThe volume occupied by the molecule, important for fitting into a binding site. mdpi.com
TopologicalWiener IndexA measure of molecular branching and compactness.

Correlation of Specific Structural Features with Observed Modulations in Biological Activity

The ultimate goal of SAR and QSAR studies is to draw clear correlations between specific structural features and the resulting biological activity. nih.govmdpi.com For instance, QSAR models developed for benzazole derivatives have demonstrated that the topological and spatial distribution of atomic mass and polarizability significantly affect antiproliferative activity. mdpi.comnih.gov

A hypothetical QSAR study on this compound derivatives might reveal that:

An increase in the van der Waals volume at a specific position is negatively correlated with activity, suggesting steric hindrance at the binding site. mdpi.com

The presence of a hydrogen bond donor at the 10-amino position is essential for potent activity.

A positive coefficient for a descriptor related to polarizability might indicate that deformable electron clouds are favorable for binding interactions. mdpi.com

These correlations provide actionable insights for medicinal chemists, guiding the rational design of new, more potent, and selective this compound derivatives for targeted therapeutic applications. springernature.com

Mechanistic Studies of Biological Activities of Benzimidazo 2,1 a Phthalazin 10 Amine

Investigation of Molecular Target Interactions

The biological effects of Benzimidazo[2,1-a]phthalazin-10-amine and its analogs stem from their precise interactions with key biomolecules, such as enzymes and receptors. These interactions can modulate biological pathways critical to cell function and survival. Research indicates that the fused heterocyclic system allows these molecules to bind to various biological targets, establishing the benzimidazo[2,1-a]phthalazine structure as a "privileged scaffold" in drug discovery.

Derivatives of the benzimidazo[2,1-a]phthalazine class have been shown to inhibit several key enzymes implicated in disease, particularly in cancer. The mechanism of action often involves binding to the enzyme's active site or allosteric sites, which blocks substrate access and downstream signaling.

Protein Kinases: Protein kinases are crucial regulators of cell signaling, and their inhibition is a primary strategy in cancer therapy.

Epidermal Growth Factor Receptor (EGFR): Certain benzimidazole-based derivatives exhibit potent inhibitory activity against EGFR kinase. Studies have reported compounds with IC50 values of 0.33 μM and 0.38 μM, which are comparable to the established EGFR inhibitor, erlotinib (B232) (IC50 0.39 μM). mdpi.comnih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Phthalazine-containing compounds are recognized as effective inhibitors of VEGFR2, a key tyrosine kinase in angiogenesis. Novel phthalazine (B143731) derivatives have demonstrated significant VEGFR2 inhibition, with IC50 values as low as 17.8 nM, surpassing the activity of the standard drug sorafenib (B1663141) (IC50 of 32.1 nM). nih.gov

Aurora Kinases: Phthalazinone-based scaffolds have been developed as potent inhibitors of Aurora A and Aurora B kinases, which are essential for mitotic progression. Lead compounds have shown IC50 values of 118 nM and 80 nM against Aurora A and Aurora B, respectively. osf.io

Carbonic Anhydrases (CAs): These metalloenzymes are involved in pH regulation and are considered important targets in cancer therapy, particularly the tumor-associated isoforms CA IX and CA XII. researchgate.net

Derivatives such as benzimidazo[1,2-c] nih.govthiadiazole-7-sulphonamides have been identified as submicromolar inhibitors of the cancer-related isoform CA IX. nih.gov

Novel phthalazine sulfonamide derivatives have also been synthesized and shown to be highly active against hCA IX and hCA I isoforms, in some cases proving more potent than the reference inhibitor acetazolamide. nih.gov

Tubulin Polymerization: The benzimidazole (B57391) core is a well-known pharmacophore that can interfere with microtubule dynamics. While specific studies on this compound are limited, the general class of benzimidazole derivatives is known to act as tubulin polymerization inhibitors, leading to mitotic arrest.

Compound Class/DerivativeTarget EnzymeIC50 / Inhibition Value
Benzimidazole-based 1,3,4-oxadiazoleEGFR Kinase0.33 µM - 0.38 µM
Phthalazine Derivative (Compound 12b)VEGFR217.8 nM
Phthalazine Derivative (Compound 9c)VEGFR221.8 nM
Sorafenib (Reference)VEGFR232.1 nM
Phthalazinone-pyrazole scaffoldAurora A Kinase118 nM
Phthalazinone-pyrazole scaffoldAurora B Kinase80 nM
Benzimidazo[1,2-c] nih.govthiadiazole-7-sulphonamidesCarbonic Anhydrase IXSubmicromolar inhibition

Table 1: Inhibitory activity of benzimidazole and phthalazine derivatives against various enzymes. mdpi.comnih.govosf.ionih.gov

While enzyme inhibition is a primary mechanism, interaction with cellular receptors is another modality through which benzimidazo[2,1-a]phthalazine derivatives can exert their effects. The specific three-dimensional arrangement of the fused rings allows these molecules to interact with various biological targets. However, detailed studies on the specific receptor binding profile of this compound are not extensively documented in the available literature. General research on the broader class of imidazo[2,1-a]phthalazine (B13877486) has suggested a potential affinity for benzodiazepine (B76468) receptors, though this requires further specific investigation.

Cellular Pathway Modulation Investigations

By interacting with molecular targets, this compound and its analogs can modulate complex cellular pathways, leading to significant effects on cell proliferation, survival, and death.

The regulation of cellular proliferation by this class of compounds is a direct consequence of their enzyme-inhibiting activities. By blocking the function of protein kinases such as EGFR, VEGFR2, and Aurora kinases, these molecules interrupt the signaling cascades that drive cell growth and division. mdpi.comnih.govosf.io For example, inhibiting EGFR blocks intracellular phosphorylation, which is necessary for activating pathways that lead to proliferation. mdpi.com Similarly, the inhibition of VEGFR2 disrupts angiogenesis, cutting off the blood supply that tumors need to grow, while Aurora kinase inhibition halts the process of mitosis. nih.govosf.io

A key outcome of the anti-proliferative activity of benzimidazole and phthalazine derivatives is the induction of programmed cell death (apoptosis) and the disruption of the normal cell cycle.

Apoptotic Induction:

Treatment of cancer cells with phthalazine derivatives has been shown to significantly increase apoptosis. For instance, one study found that a lead compound induced a 21.7-fold increase in the total apoptotic cell population in HCT-116 colon cancer cells. nih.gov

The mechanism of apoptosis often involves the mitochondrial pathway, which is regulated by the B-cell lymphoma-2 (Bcl-2) family of proteins. An increase in the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2) triggers the release of cytochrome C and activates a caspase cascade, ultimately leading to cell death. nih.gov

Cell Cycle Perturbations:

Benzimidazole derivatives have been shown to effectively suppress cell cycle progression in various cancer cell lines. mdpi.comnih.gov

The specific phase of the cell cycle that is arrested can vary depending on the compound's structure and the type of cancer cell. Documented effects include arrest at the G0/G1, G1/S, S, and G2/M phases of the cell cycle. mdpi.comnih.gov For example, certain phthalazine derivatives cause cell cycle arrest at the S-phase in HCT-116 cells. nih.gov

Compound Class/DerivativeCell LineEffect on Cell Cycle & Apoptosis
Benzimidazole-based 1,3,4-oxadiazoleA549, MDA-MB-231, SKOV3Arrest at S, G1, and G2 phases; induces apoptosis.
Phthalazine Derivative (Compound 12b)HCT-116 (Colon Cancer)Arrest at S-phase; 21.7-fold increase in apoptosis.

Table 2: Effects of benzimidazole and phthalazine derivatives on the cell cycle and apoptosis. mdpi.comnih.gov

Direct and comprehensive studies on how this compound alters global gene expression are limited in the current body of scientific literature. However, its demonstrated ability to induce apoptosis provides indirect evidence of its influence on gene regulation. The process of apoptosis is tightly controlled by the expression levels of pro- and anti-apoptotic genes, primarily those in the Bcl-2 family. nih.gov The observed increase in the Bax/Bcl-2 ratio in cells treated with related compounds suggests that this class of molecules can modulate the expression or stability of these critical regulatory proteins, thereby shifting the cellular balance toward programmed cell death. nih.gov Further research, including transcriptomic and proteomic analyses, would be necessary to fully elucidate the broader impact of this compound on gene expression and regulation.

Nucleic Acid Interaction Studies

The interaction of small molecules with DNA is a critical mechanism for many therapeutic agents. For compounds structurally related to this compound, these interactions are pivotal to their biological effects.

DNA intercalation is a primary mode of interaction for many planar aromatic molecules. While direct studies on this compound are not extensively documented, research on structurally similar compounds, such as benzimidazo[2,1-a]ellipticine derivatives, provides significant insights. These derivatives have been shown to insert their planar aromatic rings between the base pairs of the DNA double helix. tsijournals.com This intercalation leads to a distortion of the DNA structure, which can interfere with essential cellular processes like DNA replication and transcription.

Phthalazine-based derivatives have also been identified as potent DNA intercalators. researchgate.netnih.gov The planar phthalazine moiety is a key pharmacophoric feature that facilitates its insertion into the DNA helix. researchgate.net This mechanism is often associated with the anticancer properties of such compounds, as the disruption of DNA processes can trigger apoptosis in rapidly dividing cancer cells. researchgate.net Given the structural similarities, it is plausible that this compound also engages in DNA intercalation.

Table 1: DNA Interaction Profile of Structurally Related Compounds

Compound ClassPrimary DNA Interaction MechanismReference
Benzimidazo[2,1-a]ellipticine DerivativesIntercalation between base pairs tsijournals.com
Phthalazine-based DerivativesDNA Intercalation researchgate.netnih.gov

In addition to intercalation, interactions with the polynucleotide backbone represent another significant mechanism of DNA binding. Studies on benzimidazo[2,1-a]ellipticine derivatives have revealed the presence of electrostatic interactions with the phosphate (B84403) backbone of the DNA helix. tsijournals.com This type of interaction is typically mediated by positively charged moieties on the small molecule that are attracted to the negatively charged phosphate groups of the DNA backbone.

These electrostatic interactions can stabilize the binding of the molecule to DNA, complementing the intercalative binding. The combined effect of intercalation and backbone binding can lead to a more potent disruption of DNA function.

Mechanistic Basis of Antimicrobial and Antifungal Activity

The antimicrobial and antifungal properties of benzimidazole and phthalazine derivatives are well-documented, with several key mechanisms of action identified.

The antifungal activity of many heterocyclic compounds, including those containing benzimidazole and phthalazine moieties, is often attributed to the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51). nih.govresearchgate.net This enzyme is a crucial component in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.gov Inhibition of lanosterol 14α-demethylase disrupts ergosterol production, leading to a compromised cell membrane and ultimately, fungal cell death. nih.gov

Studies on benzimidazole-1,2,4-triazole derivatives have shown their potential to target and inhibit 14α-demethylase, with some compounds exhibiting higher antifungal activity than established drugs like fluconazole. nih.gov Molecular docking studies have further elucidated the possible binding modes of these compounds within the active site of the enzyme. nih.gov Similarly, docking studies with certain phthalazine derivatives have predicted the inhibition of lanosterol 14α-demethylase as a likely mechanism for their antifungal effects. researchgate.net

Another facet of the antimicrobial and antifungal activity of benzimidazole derivatives is their ability to modulate biofilm metabolic activity. Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which confers resistance to antibiotics and host immune responses. mdpi.com

Several benzimidazole derivatives have been shown to inhibit the formation of bacterial biofilms and disperse pre-existing ones. nih.govnih.gov For instance, certain 2-aminobenzimidazole (B67599) derivatives have demonstrated potent inhibition and dispersal of Pseudomonas aeruginosa biofilms. nih.gov The mechanism for this activity is thought to be distinct from direct bactericidal effects and may involve interference with cell signaling pathways or the integrity of the biofilm matrix. nih.gov The ability to disrupt biofilms is a significant therapeutic strategy, as it can render the embedded microorganisms more susceptible to conventional antimicrobial agents. mdpi.com

Table 2: Antimicrobial and Antifungal Mechanisms of Related Compound Classes

Compound ClassProposed Mechanism of ActionTarget Organisms/ProcessesReference
Benzimidazole-1,2,4-triazole DerivativesInhibition of lanosterol 14α-demethylaseFungi nih.gov
Phthalazine DerivativesPredicted inhibition of lanosterol 14α-demethylaseFungi researchgate.net
2-Aminobenzimidazole DerivativesInhibition and dispersal of biofilmsBacteria (P. aeruginosa) nih.gov
Benzimidazole DerivativesInhibition of biofilm formationBacteria and Fungi mdpi.comnih.gov

Advanced Applications of Benzimidazo 2,1 a Phthalazin 10 Amine in Chemical Research

Role as a Lead Compound and Pharmacophore in Rational Drug Design

The Benzimidazo[2,1-a]phthalazin-10-amine molecular architecture is a quintessential example of a hybrid structure derived from two "privileged scaffolds" in medicinal chemistry: benzimidazole (B57391) and phthalazine (B143731). semanticscholar.orgresearchgate.netosf.io A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The fusion of these two potent pharmacophores into a single, rigid entity makes the compound a highly attractive lead structure for the rational design of novel therapeutic agents.

The phthalazine moiety is a core component in numerous compounds with a wide array of pharmacological activities, including anticancer, antihypertensive, anti-inflammatory, and antihistaminic properties. semanticscholar.orgnih.govresearchgate.net A notable example is Azelastine, an antihistamine used for treating allergic rhinitis. nih.gov Similarly, the benzimidazole ring is a structural isostere of natural purines, allowing it to interact with various biopolymers and exhibit a broad spectrum of bioactivities, including antitumor and antimicrobial effects. nih.gov This structural similarity allows benzimidazole derivatives to potentially inhibit nucleic acid and protein biosynthesis. nih.gov

By combining these two scaffolds, this compound offers the potential for synergistic or novel biological activities. Its planar structure can facilitate intercalation with DNA, while the strategically positioned nitrogen atoms can act as hydrogen bond donors and acceptors, crucial for binding to enzyme active sites. nih.gov For instance, derivatives of the parent phthalazine structure have been investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in cancer therapy. rsc.org The development of novel phthalazine-based derivatives has yielded compounds with significant cytotoxicity against cancer cell lines, such as HCT-116, by inducing apoptosis. nih.govrsc.org The table below summarizes the pharmacological potential inherited from its core structures.

Scaffold Associated Pharmacological Activities Example Drug/Compound Class
PhthalazineAnticancer, Antihypertensive, Antihistamine, Anti-inflammatory, AntidiabeticAzelastine, Hydralazine, Olaparib, Zopolrestat researchgate.netnih.govrsc.org
BenzimidazoleAntitumor, Antimicrobial, Antiviral, Anti-inflammatory, AntiparasiticBendamustine, Albendazole, Mebendazole nih.govnih.gov

The rigid framework of this compound reduces conformational flexibility, which can lead to higher binding affinity and selectivity for a specific biological target. The amino group at the 10-position provides a key point for further chemical modification, allowing chemists to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties in a rational drug design campaign.

Exploration in Advanced Materials Science

The unique photophysical and electronic properties of the this compound core make it a promising candidate for applications in materials science, particularly in optoelectronics and sensor technology.

The extended π-conjugated system of this compound is characteristic of organic semiconductor materials. Both benzimidazole and phthalazine moieties are utilized in the design of materials for organic light-emitting diodes (OLEDs). google.comgoogle.com Benzimidazole derivatives, in particular, have been investigated as components of blue light-emitting materials, which are crucial for full-color displays and solid-state lighting.

Research into pyrene-benzimidazole derivatives has demonstrated their potential as efficient blue emitters. nih.gov In one study, an OLED device using a 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene compound as the emissive layer exhibited pure blue electroluminescence with a maximum external quantum efficiency (EQE) of 4.3%. nih.gov The benzimidazole core contributes to the high thermal stability and suitable energy levels required for electron transport and efficient emission. The fused phthalazine ring in the target compound would further extend the conjugation, potentially tuning the emission wavelength and improving charge carrier mobility. The rigid, planar nature of the molecule can promote ordered packing in thin films, which is beneficial for charge transport, although care must be taken to manage aggregation-caused quenching.

Device Parameter Performance of a Benzimidazole-Based OLED Emitter
Emitter Compound1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene
Max. External Quantum Efficiency (EQE)4.3 (±0.3)%
Max. Luminance290 (±10) cd m⁻²
Electroluminescence ColorPure Blue
CIE Coordinates(0.1482, 0.1300)
Data from a prototype device using a related benzimidazole derivative as the non-doped emissive layer. nih.gov

The incorporation of the this compound scaffold into OLEDs could serve multiple roles, including as an emissive dopant, a host material in the emissive layer, or as a component in electron transport layers. google.com

The nitrogen atoms within the benzimidazole and phthalazine rings, as well as the exocyclic amine group, can undergo protonation and deprotonation in response to changes in environmental pH. This property forms the basis for the design of fluorescent pH sensors. The protonation state of the molecule can significantly alter its electronic structure and, consequently, its absorption and fluorescence properties.

Studies on structurally similar compounds, such as benzimidazo[2,1-a]benz[de]isoquinoline-7-one derivatives, have demonstrated their utility as reversible fluorescent switches. elsevierpure.comresearchgate.net In these systems, protonation of a nitrogen atom disrupts a photoinduced electron transfer (PET) process, leading to a dramatic increase in fluorescence intensity—a "turn-on" response. elsevierpure.comresearchgate.net For one such derivative, protonation induced a more than 110-fold increase in fluorescence intensity. elsevierpure.comresearchgate.net The pKa value, which determines the pH range of sensitivity, can be tuned by modifying the substituents on the aromatic core. mdpi.com

The this compound molecule possesses multiple potential protonation sites, primarily the imino nitrogen of the benzimidazole moiety, which is often the most basic site. mdpi.com The presence of the amino group can further influence the molecule's basicity and sensing range. This makes the compound a promising platform for developing ratiometric or "turn-on" fluorescent probes for monitoring pH in biological and environmental systems. rsc.org

Sensor Derivative Sensing Mechanism pKa Fluorescence Change
Benzimidazo[2,1-a]benz[de]isoquinoline-7-one derivative (L1)PET-based "turn-on"3.52>110-fold increase
Benzimidazo[2,1-a]benz[de]isoquinoline-7-one derivative (L2)PET-based "turn-on"6.88>20-fold increase
Data from structurally related benzimidazole-fused compounds. elsevierpure.comresearchgate.net

Investigation as Components in Supramolecular Complexes and Ion Receptors

The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. The this compound structure is well-suited for this purpose, possessing multiple sites for hydrogen bonding, metal coordination, and π-π stacking interactions.

The benzimidazole unit is a powerful motif in the design of receptors for anions and metal ions. nih.govsoton.ac.ukacs.org The N-H group is a strong hydrogen bond donor, and the imine nitrogen can be protonated to create a charged site for strong electrostatic interaction with anions like phosphate (B84403) or chloride. acs.org Benzimidazole derivatives have been successfully used to construct metal-organic frameworks (MOFs) and coordination polymers. openresearchlibrary.orgresearchgate.net

Similarly, the phthalazine moiety, with its adjacent nitrogen atoms, can act as a chelating ligand for metal ions. Phthalazine-based chemosensors have been developed for the selective and sensitive detection of cations such as Co²⁺. nih.govscispace.comresearchgate.net The combination of these two functionalities in a single rigid molecule suggests that this compound could act as a versatile ligand for various ions. The multiple nitrogen atoms and the amino group can create a specific binding pocket, enabling selective recognition of target ions. The molecule's ability to form complexes through coordination and hydrogen bonding makes it a valuable building block for constructing complex supramolecular assemblies. openresearchlibrary.orgresearchgate.netmdpi.com

Theoretical Studies on Corrosion Inhibition Mechanisms

The prevention of metal corrosion is a critical industrial challenge, and organic molecules are widely used as corrosion inhibitors. The efficacy of an organic inhibitor is closely linked to its ability to adsorb onto the metal surface and form a protective barrier. Benzimidazole and phthalazine derivatives are known to be effective corrosion inhibitors for metals like mild steel in acidic environments. researchgate.netresearchgate.net

Theoretical methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for understanding the inhibition mechanism at the molecular level. d-nb.infojksus.orgnih.gov These studies reveal that the adsorption of inhibitor molecules onto a metal surface occurs through the interaction of heteroatoms (like nitrogen, which have lone pairs of electrons) and the π-electrons of the aromatic rings with the vacant d-orbitals of the metal atoms. researchgate.net

This compound possesses several key features that, according to theoretical principles, make it an excellent candidate for a corrosion inhibitor:

Multiple Heteroatoms: It contains several nitrogen atoms that can serve as active centers for adsorption.

Aromatic Rings: The extensive π-system can interact strongly with the metal surface.

Planar Structure: A planar geometry facilitates a higher surface coverage, leading to a more effective protective film.

Quantum chemical parameters calculated via DFT, such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), are used to predict inhibitor performance. A high EHOMO value indicates a greater tendency to donate electrons to the metal, while a low ELUMO value suggests an ability to accept electrons from the metal, strengthening the adsorption bond. The energy gap (ΔE = ELUMO - EHOMO) is also a critical indicator of reactivity.

Theoretical Parameter Significance in Corrosion Inhibition
EHOMO (Highest Occupied Molecular Orbital Energy)Relates to the electron-donating ability of the molecule. Higher values suggest better inhibition.
ELUMO (Lowest Unoccupied Molecular Orbital Energy)Relates to the electron-accepting ability of the molecule. Lower values can enhance back-donation.
ΔE (Energy Gap)A smaller energy gap generally implies higher reactivity and potentially better inhibition efficiency.
Dipole Moment (μ)A higher dipole moment may increase the adsorption of the molecule on the metal surface.
General principles derived from theoretical studies of heterocyclic corrosion inhibitors. d-nb.infonih.gov

Theoretical calculations for phthalazine and benzimidazole derivatives have consistently shown that these molecules adsorb onto metal surfaces in a flat orientation, maximizing the interaction between their π-systems and the surface atoms. researchgate.net The presence of an electron-donating amino group on the this compound structure would be expected to further increase the electron density on the molecule, enhancing its ability to donate electrons and thus improving its corrosion inhibition efficiency. d-nb.info

Based on a thorough review of the available scientific literature, there is currently insufficient specific data on the computational and theoretical chemistry of This compound to construct the detailed article as requested. The provided outline requires specific research findings, including data for DFT calculations, molecular docking and dynamics simulations, ADMET predictions, and quantum chemical assessments for this exact compound.

While extensive research exists on the computational analysis of related heterocyclic systems, such as benzimidazole and phthalazine derivatives, these findings cannot be extrapolated to the unique fused structure of this compound without introducing scientific inaccuracies. Generating content would require speculation beyond the scope of existing published studies.

Therefore, in the interest of maintaining strict scientific accuracy and adhering to the focused nature of the request, the article cannot be generated at this time. Further experimental and computational studies published in peer-reviewed journals are needed to provide the specific data required to populate the requested sections and subsections.

Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, 2D experiments) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of the Benzimidazo[2,1-a]phthalazin-10-amine core. Through ¹H, ¹³C, and ¹⁵N NMR, along with two-dimensional (2D) experiments, researchers can map the precise connectivity of atoms within the molecule.

Detailed Research Findings: In ¹H NMR spectra of related condensed benzimidazole (B57391) compounds, protons in the aromatic regions typically appear as multiplets in the downfield region, generally between δ 7.0 and 9.0 ppm. arabjchem.orgresearchgate.netnih.gov The specific chemical shifts and coupling constants (J-values) allow for the assignment of each proton to its position on the fused ring system. The amine proton (-NH₂) of the titular compound would be expected to appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR spectroscopy provides information on the carbon skeleton. arabjchem.orgresearchgate.netmdpi.com The spectra of condensed benzimidazoles show all expected signals, indicating the absence of dynamic processes like rapid tautomerism that could lead to signal averaging. arabjchem.org Carbons in the aromatic rings resonate in the δ 110-150 ppm range. Quaternary carbons, particularly those at the fusion of the rings (like C5a, C6a, C12b, and C12c in the parent ring system), can be identified through their lack of attached protons in DEPT experiments or via 2D correlations. arabjchem.org

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence), are crucial for establishing connectivity. COSY spectra reveal proton-proton couplings, helping to trace the spin systems within the individual aromatic rings. HSQC/HMQC experiments correlate proton signals with their directly attached carbon atoms, confirming the assignment of the carbon skeleton. HMBC (Heteronuclear Multiple Bond Correlation) provides information about long-range (2-3 bond) H-C correlations, which is vital for piecing together the fused heterocyclic system and confirming the placement of substituents. researchgate.net

Table 1: Representative NMR Chemical Shifts for a Fused Benzimidazole System Note: This table presents typical chemical shift ranges observed for analogous fused benzimidazole heterocyclic systems. Actual values for this compound may vary.

NucleusChemical Shift Range (δ, ppm)Typical Observations
¹H (Aromatic)7.0 - 9.0Complex multiplets due to coupling between adjacent protons.
¹H (Amine)Variable (e.g., 5.0 - 8.0)Broad singlet, exchangeable with D₂O.
¹³C (Aromatic CH)110 - 135Signals for protonated aromatic carbons.
¹³C (Aromatic Cq)130 - 155Signals for quaternary carbons, including bridgehead carbons.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, FTIR is key to confirming the presence of the amine group and the characteristics of the aromatic rings.

Detailed Research Findings: The FTIR spectrum of a benzimidazole-containing compound typically shows a broad absorption band between 2200–3500 cm⁻¹, which is characteristic of the N-H group involved in intermolecular hydrogen bonding. ekb.eg For the primary amine group (-NH₂) in this compound, two distinct stretching bands would be expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. The N-H bending vibration typically appears in the 1590-1650 cm⁻¹ range.

The aromatic nature of the fused ring system is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, which are observed in the 1400-1600 cm⁻¹ region. nih.gov The characteristic patterns of out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ range can also provide information about the substitution pattern on the aromatic rings. mdpi.com

Table 2: Key IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Amine (N-H)Asymmetric & Symmetric Stretch3300 - 3500
Amine (N-H)Bend (Scissoring)1590 - 1650
Aromatic (C-H)Stretch3000 - 3100
Aromatic (C=C)Ring Stretch1400 - 1600
Aromatic (C-H)Out-of-Plane Bend690 - 900

Mass Spectrometry (MS and High-Resolution MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.

Detailed Research Findings: In the mass spectrum of a this compound derivative, the molecular ion peak (M⁺) would be a prominent signal, confirming the molecular weight of the compound. raco.cat HRMS would provide the exact mass of this ion, which can be used to confirm the molecular formula (e.g., C₁₆H₁₂N₄ for the parent amine) with a high degree of confidence. mdpi.com

The fragmentation pattern observed in tandem MS (MS/MS) experiments is crucial for structural elucidation. researchgate.netnih.gov For the this compound core, fragmentation is expected to occur through characteristic pathways involving the cleavage of the fused rings. Common fragmentation patterns for related phthalazine (B143731) structures include the loss of small neutral molecules like HCN, N₂, or C₂H₂ from the heterocyclic rings. raco.cat For example, the fragmentation of a phthalazinone derivative shows an initial loss of a CSNH₂ group, followed by the loss of an N=NH group, and subsequent cleavage of the benzene (B151609) ring with losses of CO and C₂H₂ molecules. raco.cat The specific fragmentation pathway for this compound would provide a unique fingerprint to confirm its complex fused-ring structure.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Mechanistic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. For a highly conjugated system like this compound, UV-Vis spectra are characteristic of its electronic structure.

Detailed Research Findings: The UV-Vis spectra of benzimidazole derivatives typically display multiple absorption bands corresponding to π–π* transitions within the aromatic and heterocyclic rings. ekb.eg For example, the UV spectrum of a benzimidazole ligand can show bands around 275-281 nm attributed to π–π* transitions in the benzimidazole ring. ekb.eg The extended conjugation in the this compound system would be expected to shift these absorption maxima to longer wavelengths (a bathochromic shift).

Studies on related fused heterocyclic systems show that the absorption spectra are sensitive to solvent polarity and pH. nih.gov Protonation or deprotonation of the nitrogen atoms can alter the electronic distribution within the molecule, leading to significant changes in the absorption spectrum. These changes can be used to determine the pKa values of the compound and to study its behavior in different chemical environments. elsevierpure.com Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used in conjunction with experimental data to assign the observed electronic transitions to specific molecular orbitals. sharif.edu

Fluorescence Spectroscopy for Photophysical Mechanisms and Sensing Applications

Fluorescence spectroscopy is a highly sensitive technique that investigates the light emitted by a substance after it has absorbed light. Many fused heterocyclic aromatic compounds are fluorescent, and this property can be exploited for various applications.

Detailed Research Findings: Derivatives of the related benzimidazo[2,1-a]benz[de]isoquinoline-7-one core, which shares structural similarity, have been investigated as fluorescent sensors. elsevierpure.com These compounds exhibit fluorescence that is highly sensitive to the local environment, such as pH and the presence of metal ions. elsevierpure.com The fluorescence mechanism often involves processes like Photoinduced Electron Transfer (PET). For instance, in a sensor molecule, a pyridine (B92270) unit can act as an electron donor that quenches the fluorescence of the benzimidazo-isoquinoline fluorophore. Upon protonation or binding to a metal ion, the PET process is inhibited, leading to a significant "turn-on" of fluorescence intensity. elsevierpure.com

For this compound, it is plausible that it or its derivatives could exhibit similar environmentally sensitive fluorescence. The amine group could act as an electron donor or a protonation site, making its fluorescence properties tunable. Such characteristics are highly desirable for developing chemosensors for detecting specific analytes or for cellular imaging applications.

Circular Dichroism Spectroscopy for Chiral Interactions, especially with Biomolecules

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is an essential technique for studying the interactions of small molecules with chiral macromolecules like DNA, RNA, and proteins.

Detailed Research Findings: While the this compound molecule itself is achiral, it can exhibit an induced CD (ICD) signal upon binding to a chiral biomolecule. Studies on novel bis-benzimidazole derivatives have used CD spectroscopy to investigate their binding mode with calf thymus DNA (ctDNA). nih.gov The appearance of a positive ICD signal in the region of the ligand's absorption is indicative of a specific, ordered binding orientation within the chiral environment of the DNA. nih.govnih.gov

The nature of the CD signal can provide insights into the binding mode. For many benzimidazole-based compounds, binding in the minor groove of the DNA double helix is a dominant interaction mode. nih.gov This is often characterized by specific changes in the intrinsic CD spectrum of the DNA itself (typically in the 220-300 nm region) and the appearance of the ICD signal at longer wavelengths. nih.govnih.gov Therefore, CD spectroscopy is a powerful tool to confirm and characterize the interaction of this compound with biological targets like nucleic acids.

Thermal Melting Assays for Nucleic Acid Binding Affinity and Stability

Thermal melting assays are used to determine the stability of double-stranded nucleic acids (DNA or RNA) and to assess how this stability is affected by the binding of a ligand. The melting temperature (Tₘ), at which half of the double-stranded structure dissociates, is the key parameter measured.

Detailed Research Findings: The binding of a small molecule to a nucleic acid can stabilize its double-helical structure, resulting in an increase in its Tₘ. This change in melting temperature (ΔTₘ) is a direct measure of the ligand's binding affinity. Thermal denaturation experiments, often monitored by following the change in UV absorbance at 260 nm as a function of temperature, have been employed for benzimidazole and benzimidazo[1,2-a]quinoline (B3368101) derivatives to quantify their interaction with DNA and RNA. nih.govnih.gov

A significant increase in Tₘ upon addition of the compound indicates strong binding. For example, benzimidazo[1,2-a]quinoline derivatives have been shown to bind to polynucleotides with high affinity, identifying intercalation as a dominant binding mode. nih.gov Compounds that intercalate between the base pairs of DNA typically cause a substantial increase in the Tₘ (ΔTₘ > 5 °C). By performing these assays with different types of nucleic acids (e.g., AT-rich vs. GC-rich DNA sequences), it is also possible to probe the sequence selectivity of the binding interaction. lshtm.ac.uk

Elemental Analysis for Compound Purity and Stoichiometry

Elemental analysis is a fundamental technique in the characterization of newly synthesized chemical compounds. For a novel heterocyclic compound such as this compound, this method is crucial for verifying its empirical formula and confirming its elemental composition, which in turn provides strong evidence of its purity and stoichiometry. The technique quantitatively determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present in a sample.

The process typically involves combustion analysis, where a small, precisely weighed sample of the compound is burned in an excess of oxygen. This combustion converts all the carbon in the sample to carbon dioxide (CO2) and all the hydrogen to water (H2O). The amounts of CO2 and H2O produced are accurately measured, allowing for the calculation of the mass percentages of carbon and hydrogen in the original sample. davidson.edu The nitrogen content is determined by reducing any nitrogen oxides formed during combustion to dinitrogen (N2) gas, which is then quantified. davidson.edu

The experimentally determined ("found") percentages of each element are then compared with the percentages calculated from the proposed molecular formula. A close agreement between the found and calculated values, typically within a margin of ±0.4%, is considered a confirmation of the compound's structure and purity. stackexchange.com

For this compound, the proposed molecular formula is C₁₄H₁₀N₄. The theoretical elemental composition based on this formula is presented in the table below.

Calculated Elemental Analysis for C₁₄H₁₀N₄

ElementSymbolAtomic Weight ( g/mol )Moles in FormulaMass in Formula (g)Percentage (%)
CarbonC12.01114168.15471.78
HydrogenH1.0081010.0804.30
NitrogenN14.007456.02823.92
Total 234.262 100.00

In a research context, the synthesis of a related compound, 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine (C₁₁H₁₁N₅), was confirmed using this method. The reported analytical data showed a close match between the calculated and found values, validating the structure of the synthesized molecule. mdpi.com For this compound, the calculated percentages were C, 61.96%; H, 5.20%; N, 32.84%, while the experimental findings were C, 61.88%; H, 5.17%; N, 32.88%. mdpi.com This example underscores the precision of elemental analysis and its indispensable role in the structural elucidation of complex nitrogen-containing heterocyclic systems. Therefore, for any newly synthesized batch of this compound, elemental analysis would be a critical quality control step to verify that the intended molecular structure has been successfully obtained with a high degree of purity.

Future Research Directions and Translational Perspectives

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of Benzimidazo[2,1-a]phthalazine frameworks has traditionally been achieved through methods such as the cyclization of 2-acylbenzoic acids with substituted hydrazines. researchgate.net However, future research will necessitate a shift towards more sustainable and efficient synthetic strategies. The principles of green chemistry are paramount in this evolution, encouraging the development of protocols that minimize waste, reduce energy consumption, and utilize non-hazardous materials.

Key areas for exploration include:

Catalysis: The use of nanocatalysts, such as magnetic nanoparticles, has shown promise in the synthesis of related benzimidazole (B57391) compounds, offering advantages like easy separation and reusability. biointerfaceresearch.comresearchgate.net Future work could adapt these technologies for the construction of the more complex Benzimidazo[2,1-a]phthalazine system.

Solvent-Free Conditions: One-pot, multi-component reactions under solvent-free conditions, potentially facilitated by reusable solid acid catalysts, represent another promising avenue. longdom.org These methods enhance efficiency and significantly reduce the environmental impact of chemical synthesis.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times from hours to minutes, offering an energy-efficient alternative to conventional heating methods for constructing heterocyclic systems. mdpi.com

Development of Next-Generation Benzimidazo[2,1-a]phthalazine-Based Research Tools

The inherent photophysical properties of extended aromatic systems like Benzimidazo[2,1-a]phthalazine make them ideal candidates for development as molecular probes and sensors. The design of next-generation research tools based on this scaffold could enable sensitive and selective detection of biologically and environmentally important analytes.

A notable example is the development of a fluorescent sensor based on a related benzimidazo[2,1-a]benz[de]isoquinoline-7-one structure, which demonstrates the capacity of this general framework to function as a "turn-on" fluorescent probe for pH and iron (III) ions. researchgate.net Future research could build upon this by:

Targeting Specific Analytes: Modifying the substituents on the Benzimidazo[2,1-a]phthalazin-10-amine core to create specific binding sites for metal ions, reactive oxygen species, or biomolecules.

Two-Photon Microscopy: Designing derivatives with large two-photon absorption cross-sections for deep-tissue imaging, a technique demonstrated with other phthalazinone-based probes. nih.gov

Boron Neutron Capture Therapy (BNCT): Creating fluorescent sensors that can detect and quantify boron-containing agents, leveraging the approach used by 2-(2-hydroxyphenyl)-1H-benzimidazole-based sensors to aid in the development and monitoring of cancer therapies. mdpi.com

Table 1: Examples of Benzimidazole-based Fluorescent Probes
Probe ScaffoldTarget AnalyteSensing MechanismPotential Application
Benzimidazo[2,1-a]benz[de]isoquinoline-7-onepH, Fe³⁺Photoinduced Electron Transfer (PET)Environmental monitoring, cellular imaging researchgate.net
Chlorinated BenzimidazoleFe³⁺, Fe²⁺Fluorescence "turn on"Biological iron sensing researchgate.net
2-(2-Hydroxyphenyl)-1H-benzimidazoleBoronic AcidsComplex formationMonitoring BNCT agents mdpi.com

Deepening Mechanistic Understanding of Biological and Material Applications

Preliminary studies on related structures indicate significant potential for Benzimidazo[2,1-a]phthalazine derivatives in both medicine and materials science. A deeper mechanistic understanding is crucial for optimizing these applications.

In biology, compounds like N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]benzamide are being investigated for their anticancer properties, which may involve the inhibition of specific kinases crucial for cancer cell proliferation. Furthermore, closely related benzo[g]pyrrolo[2,1-a]phthalazine hybrids have been shown to possess dual anticancer functions, acting as both antiangiogenic agents and DNA interstrand cross-linking agents. nih.govatmiyauni.ac.in Future research should focus on:

Target Identification: Utilizing proteomics and chemical biology approaches to identify the specific protein targets of this compound derivatives.

Mechanism of Action: Elucidating the precise molecular pathways affected by these compounds, for instance, confirming their role in inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2) or inducing apoptosis. nih.gov

In materials science, the potential use of these compounds in organic semiconductors and light-emitting diodes (LEDs) has been noted. Future work should aim to:

Structure-Property Relationships: Systematically modify the chemical structure to tune the electronic and photophysical properties for optimal performance in electronic devices.

Integration of Computational Design with High-Throughput Synthesis for Targeted Derivatives

The synergy between computational chemistry and synthetic chemistry offers a powerful paradigm for accelerating the discovery of new functional molecules. Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are invaluable in silico tools for predicting the biological activity and binding modes of novel compounds before their synthesis. nih.govabjournals.org

This integrated approach can rationalize the design of new Benzimidazo[2,1-a]phthalazine derivatives with enhanced potency and selectivity for specific targets. For example, QSAR models have been successfully developed for other phthalazine (B143731) derivatives to predict their anti-inflammatory and anticancer activities. vjs.ac.vnnih.govapacsci.com Future research should:

Develop Specific QSAR Models: Build robust QSAR models for the Benzimidazo[2,1-a]phthalazine scaffold by synthesizing a library of derivatives and evaluating their activity against a specific target (e.g., a particular kinase or receptor).

Utilize Molecular Docking: Employ molecular docking studies to visualize the binding interactions between designed ligands and their target proteins, guiding the modification of the scaffold to improve binding affinity and specificity. vjs.ac.vnapacsci.com

Implement High-Throughput Synthesis: Combine computational predictions with automated or parallel synthesis techniques to rapidly generate and screen libraries of targeted compounds, accelerating the drug discovery and material development process.

Table 2: Computational Approaches in Heterocyclic Compound Design
Computational MethodObjectiveApplication to HeterocyclesReference Example
2D-QSARCorrelate chemical structure with biological activityPredicting IC₅₀ values of benzimidazole derivatives against cancer cell lines vjs.ac.vn
Molecular DockingPredict binding mode and affinity of a ligand to a receptorInvestigating binding of phthalazinediones to cyclooxygenase-2 enzyme nih.gov
DFT/TDDFT CalculationsRationalize geometric and electronic structures and photophysical propertiesVerifying the design of fluorescent phthalazinone probes researchgate.net

Interdisciplinary Research Opportunities and Collaborations

The diverse potential of Benzimidazo[2,1-a]phthalazine derivatives inherently calls for interdisciplinary collaboration. Advancing this field will require the combined expertise of scientists from various disciplines.

Chemistry and Biology: Synthetic chemists can collaborate with molecular biologists and pharmacologists to design, synthesize, and evaluate novel therapeutic agents.

Chemistry and Materials Science: Organic chemists can work with materials scientists and physicists to develop new organic electronic materials for applications in flexible displays, lighting, and solar cells.

Chemistry and Engineering: Chemical engineers can collaborate on scaling up sustainable synthetic processes and fabricating devices based on these novel materials.

Nanotechnology: The integration of this scaffold with nanoparticles could lead to the development of targeted drug delivery systems or advanced catalytic platforms, requiring collaboration with nanoscientists. biointerfaceresearch.comresearchgate.net

By fostering these collaborative efforts, the scientific community can fully unlock the potential of the Benzimidazo[2,1-a]phthalazine scaffold, translating fundamental research into practical solutions for medicine and technology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Benzimidazo[2,1-a]phthalazin-10-amine, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via radical cascade reactions or copper-catalyzed cyclization. For example, CuBr₂-catalyzed radical addition/cyclization with substituted sulfonates achieves moderate-to-good yields (40–85%) . Optimal conditions include dichloroethane (DCE) as the solvent and temperatures between 80–100°C. Substituents on the starting materials (e.g., electron-donating groups like -OCH₃) enhance reactivity, while electron-withdrawing groups (-NO₂) reduce yields .
  • Characterization : Confirm structure via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). Monitor reaction progress using TLC with UV visualization .

Q. What analytical techniques are essential for characterizing this compound derivatives?

  • Core Methods :

  • NMR Spectroscopy : Assign proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon signals .
  • Mass Spectrometry : Use ESI-MS to confirm molecular ions (e.g., [M+H]⁺ at m/z 300.3) .
  • X-ray Crystallography : Resolve crystal structures to validate fused heterocyclic systems (e.g., CCDC 2209381 for related compounds) .

Advanced Research Questions

Q. How do electronic effects of substituents impact the synthesis and bioactivity of benzimidazo-phthalazines?

  • Synthetic Impact : Electron-donating groups (e.g., -CH₃) on aryl rings increase radical stability, improving cyclization efficiency (yields >70%). Conversely, electron-withdrawing groups (-Cl) slow reactivity, requiring longer reaction times .
  • Bioactivity Correlation : Derivatives with sulfonate groups show enhanced antitumor activity (IC₅₀ = 2.5–8.7 µM against HeLa cells), likely due to improved cellular uptake .

Q. What mechanistic insights explain the role of copper catalysts in radical cascade reactions?

  • Catalytic Cycle : CuBr₂ initiates single-electron transfer (SET) to generate sulfonyl radicals from sulfonates. These radicals add to the alkene moiety of N-methacryloyl precursors, triggering intramolecular cyclization to form the benzimidazo-phthalazine core .
  • Evidence : Kinetic studies show a linear relationship between CuBr₂ concentration (0.1–0.3 equiv) and reaction rate, supporting its role as a redox mediator .

Q. How can data contradictions in biological assays be resolved when evaluating this compound?

  • Case Study : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 15 µM for MGC-803 cells) may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using MTT assays with 48-hour exposure and 10% FBS .
  • Validation : Cross-validate results with apoptosis markers (Annexin V/PI staining) and Western blotting for caspase-3 activation .

Methodological Optimization

Q. What strategies improve regioselectivity in benzimidazo-phthalazine functionalization?

  • Approach : Use Pd-catalyzed C–H activation for late-stage diversification. For example, Pd(OAc)₂ with ligands like XPhos enables C4 phosphorylation of naphthylamine derivatives .
  • Outcome : Achieve >90% regioselectivity for C4 over C2 positions in trifluoromethylation reactions .

Q. How are computational tools applied to predict the bioactivity of novel derivatives?

  • Workflow :

Perform DFT calculations (B3LYP/6-31G*) to optimize geometries and calculate frontier molecular orbitals (FMOs).

Use PASS Online to predict biological targets (e.g., HDAC inhibition probability >0.7) .

Validate with molecular docking (AutoDock Vina) against HDAC8 (PDB: 1T69) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.